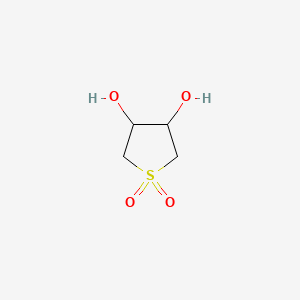

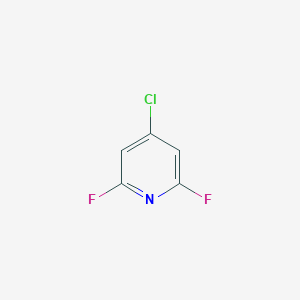

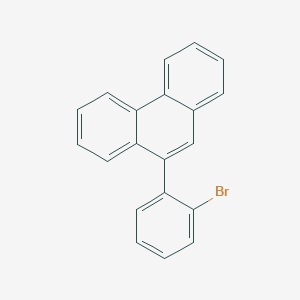

![molecular formula C16H24ClNO2 B6593092 Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride CAS No. 359586-65-5](/img/structure/B6593092.png)

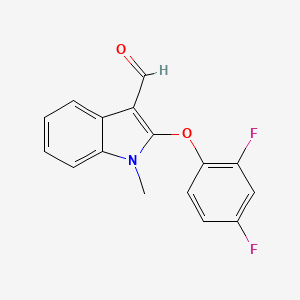

Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride, also known as Dexmedetomidine, is a highly selective α2-adrenergic receptor agonist that is used in clinical anesthesia and sedation. It is a potent sedative and analgesic agent that has been shown to produce a high degree of sedation and analgesia with minimal respiratory depression. The purpose of

科学的研究の応用

Synthesis and Chemical Transformations

Synthetic Applications : Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride is involved in various synthetic processes, such as the preparation of alicyclic ethyl 2-amino-1-carboxylates, and the synthesis of stable phosphorus ylides, which are instrumental in generating cyclobutene derivatives and dialkyl (Z)-2-[2-(ethoxycarbonyl)-1-cyclopentenyl]-2-butenedioates (Palkó et al., 2000); (Asghari et al., 2008).

Oligomerization and Polymerization : The compound has been utilized in oligomerization processes catalyzed by enzymes such as horseradish peroxidase, leading to cross-linked oligomers via free radical polymerization (Pang et al., 2003).

Medicinal Chemistry and Drug Synthesis

Synthesis of Medicinal Compounds : The compound plays a crucial role in the synthesis of medicinal compounds, including Schiff and Mannich bases of Isatin derivatives, which are pivotal in drug design and development (Bekircan & Bektaş, 2008).

Synthesis of Heterocyclic Compounds : It is involved in the synthesis of heterocyclic compounds, such as spiro heterocyclization of pyrrolediones, which are significant in the development of pharmaceuticals (Sal’nikova et al., 2018).

Antineoplastic Properties : Compounds synthesized using this compound have been studied for their antineoplastic properties, contributing to the field of cancer treatment (Markosyan et al., 2014).

Analytical and Characterization Techniques

- Study of Polymorphism : The compound has been a subject of study in polymorphism, helping to understand the structural and spectral differences in its polymorphic forms, which is crucial in the field of material science and pharmaceuticals (Vogt et al., 2013).

特性

IUPAC Name |

ethyl (1S,2S)-2-[[(1S)-1-phenylethyl]amino]cyclopentane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13;/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3;1H/t12-,14-,15-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPRDUSUUBNWRP-XJPBFQKESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC[C@@H]1N[C@@H](C)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

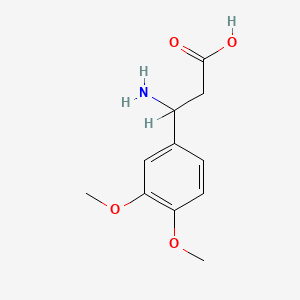

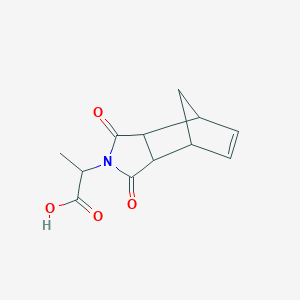

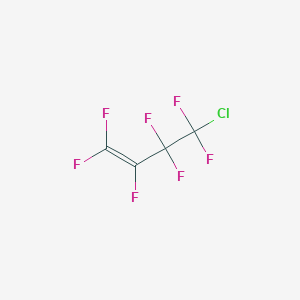

![5,6,12,12a-tetrahydro-8H-isoxazolo[5',4':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B6593028.png)